

# Crystal Structure of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynyl-1,5-naphthyridine

Cat. No.: B15222873

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#### **Abstract**

This technical guide provides a comprehensive overview of the structural and synthetic aspects of **2-Ethynyl-1,5-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a published crystal structure for this specific molecule, this document leverages crystallographic data from the closely related analogue, 2-ethynylpyridine, to infer its structural properties. Detailed experimental protocols for the synthesis of the **1,5-naphthyridine** core and the subsequent introduction of the ethynyl moiety via Sonogashira coupling are presented. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of substituted **1,5-naphthyridine** derivatives, highlighting its potential as a kinase inhibitor. This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the naphthyridine scaffold.

### Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The 1,5-naphthyridine scaffold, in particular, is a core component of various biologically active molecules. The introduction of an ethynyl group at the 2-position can provide a rigid linker for further functionalization or act as a pharmacophore itself, making **2-Ethynyl-1,5-naphthyridine** a molecule of considerable interest for drug discovery and development.



# **Modeled Crystal Structure**

As of the date of this document, a crystal structure for **2-Ethynyl-1,5-naphthyridine** has not been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, we present a modeled structure and analysis based on the published crystal structure of 2-ethynylpyridine, a structurally analogous compound.[1] This allows for an informed estimation of bond lengths, angles, and potential intermolecular interactions.

The crystal structure of 2-ethynylpyridine reveals a planar pyridine ring with the ethynyl group extending linearly. It is anticipated that **2-Ethynyl-1,5-naphthyridine** would exhibit a similar planarity in its bicyclic core.

## **Modeled Crystallographic Data**

The following table summarizes the anticipated crystallographic data for **2-Ethynyl-1,5-naphthyridine**, extrapolated from the data of 2-ethynylpyridine.

Parameter	Modeled Value
Crystal System	Orthorhombic
Space Group	Pna21
Unit Cell Dimensions	
a (Å)	~8.4
b (Å)	~17.5
c (Å)	~8.4
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	~1225
Z	8



Note: These values are estimations based on the crystal structure of 2-ethynylpyridine and are intended for illustrative purposes.[1]

# **Modeled Molecular Geometry**

The key bond lengths and angles for the ethynyl-substituted pyridine portion of the molecule are expected to be similar to those observed in 2-ethynylpyridine.

Bond/Angle	Modeled Value
C≡C bond length (Å)	~1.18
C(sp)-C(sp²) bond length (Å)	~1.43
C-C≡C bond angle (°)	~178

# **Experimental Protocols**

The synthesis of **2-Ethynyl-1,5-naphthyridine** can be approached in a two-step process: the synthesis of a suitable 2-halo-1,5-naphthyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

## Synthesis of 2-Chloro-1,5-naphthyridine

A common route to substituted 1,5-naphthyridines involves the cyclization of aminopyridine derivatives.[2] For the synthesis of a 2-chloro precursor, one could start from a 1,5-naphthyridin-2(1H)-one, which can be subsequently chlorinated.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

- A mixture of 3-aminopyridine and an appropriate three-carbon building block (e.g., acrylic acid derivative) is heated in the presence of a dehydrating agent such as polyphosphoric acid.
- The reaction mixture is heated to a high temperature (e.g., 180-220 °C) for several hours.
- After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.



 The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

- 1,5-Naphthyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2]
- The reaction is typically carried out at reflux for several hours.
- After completion, the excess chlorinating agent is removed under reduced pressure.
- The residue is carefully quenched with ice water and neutralized with a base to precipitate the 2-chloro-1,5-naphthyridine.
- The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and purified by column chromatography.

# Sonogashira Coupling for the Synthesis of 2-Ethynyl-1,5-naphthyridine

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5]

Protocol: Sonogashira Coupling[5]

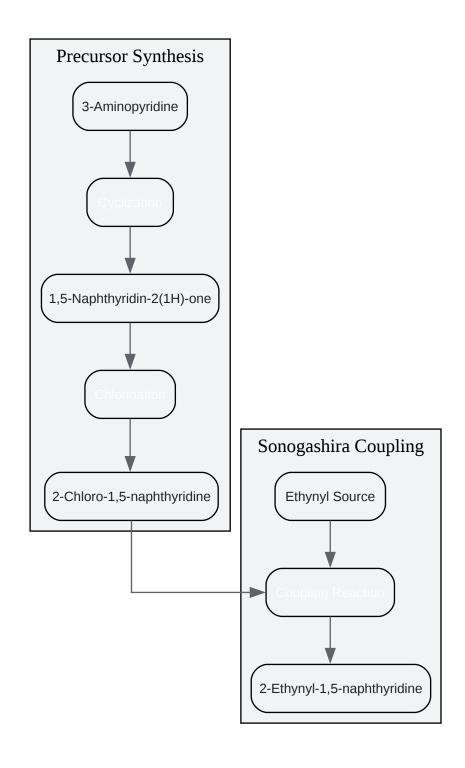
- To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 0.05 eq) and a copper(I) co-catalyst (e.g., Cul, 0.025 eq).
- A base, typically an amine such as diisopropylamine or triethylamine (7.0 eq), is added to the mixture.
- The terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas, 1.1 eq) is then introduced.
- The reaction mixture is stirred at room temperature or slightly elevated temperature for 3-24 hours until completion, monitored by TLC or LC-MS.



- Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.
- The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **2- Ethynyl-1,5-naphthyridine**.

# Mandatory Visualizations Synthetic Workflow





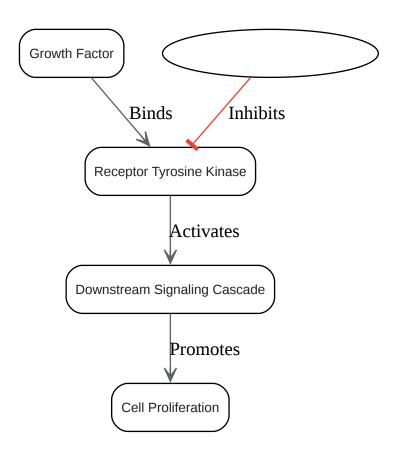
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Caption: Synthetic workflow for **2-Ethynyl-1,5-naphthyridine**.

# **Hypothetical Signaling Pathway**



Given that many substituted 1,5-naphthyridine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway involving inhibition of a protein kinase is presented. [6]



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Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

### Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of **2-Ethynyl-1,5-naphthyridine**. While a definitive crystal structure remains to be determined, modeling based on the analogue 2-ethynylpyridine offers valuable insights into its molecular geometry. The provided experimental protocols, based on established synthetic methodologies for **1,5-naphthyridines** and Sonogashira couplings, offer a practical route to this compound. The potential for **2-Ethynyl-1,5-naphthyridine** to function as a kinase inhibitor, as depicted in the hypothetical signaling pathway, underscores its relevance for further investigation in drug discovery programs. This document is intended to serve as a catalyst for future research into this promising molecule and its derivatives.



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